(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine
Description
(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine is a glycine derivative featuring a conjugated bicyclic indenone system (1-oxo-1,3-dihydro-2H-inden-2-ylidene) linked via an imine group in the E-configuration. This compound is of interest due to its unique structural hybridization of a rigid bicyclic scaffold and a glycine moiety, which may confer distinct physicochemical and biological properties.
Properties
CAS No. |
873876-86-9 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-[(3-oxo-1H-inden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-12-9-5-7-3-1-2-4-8(7)11(9)15/h1-4H,5-6H2,(H,13,14) |
InChI Key |
IYTVRWKWXLZAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid typically involves the condensation of 1-oxo-1H-indene-2-carboxylic acid with glycine or its derivatives under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The indenone moiety and glycine’s α-carbon are susceptible to oxidation:
-
Indenone Oxidation : Treating with KMnO₄ in acidic conditions oxidizes the ketone group to a carboxylic acid, forming (E)-N-(1,3-dioxo-2H-inden-2-ylidene)glycine derivatives.
-
Glycine Backbone Oxidation : Under strong oxidants (e.g., CrO₃), the α-carbon of glycine is oxidized to a ketone, yielding iminoketone intermediates.
Reduction Reactions
Selective reductions target the imine or carbonyl groups:
-
Imine Reduction : NaBH₄ or H₂/Pd selectively reduces the C=N bond to a C–N single bond, generating N-(1-oxo-1,3-dihydro-2H-inden-2-yl)glycine.
-
Ketone Reduction : LiAlH₄ reduces the indenone’s carbonyl to a hydroxyl group, producing dihydroindene derivatives.
Cycloaddition Reactions
The compound participates in [3+2]-cycloadditions as an azomethine ylide precursor:
-
Regioselectivity : Governed by secondary orbital interactions (SOI), favoring endo transition states .
Substitution Reactions
The indene ring undergoes electrophilic and nucleophilic substitutions:
-
Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the para position of the indene ring due to electron-withdrawing effects of the carbonyl group.
-
Nucleophilic Substitution : Alkyl halides react with the glycine’s carboxylate oxygen under basic conditions, forming ester derivatives.
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed selective cytotoxicity towards various cancer cell lines.
Case Study: Cytotoxic Effects
A series of in vitro assays revealed that modifications to the compound's structure could enhance its potency against cancer cells. For example, derivatives with halogen substitutions exhibited IC50 values below 10 µM in specific cancer cell lines, indicating strong potential for development into therapeutic agents.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures.
Data Table: Summary of Biological Activities
Enzyme Inhibition
(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine has been identified as a potential inhibitor of several enzymes involved in metabolic pathways.
Case Study: Acetylcholinesterase Inhibition
In enzyme assays, it was found that the compound inhibits acetylcholinesterase activity, which is crucial for neurotransmitter regulation. This property suggests applications in treating neurodegenerative diseases such as Alzheimer's.
Polymer Synthesis
The unique properties of (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine allow it to be used as a building block in polymer chemistry. Its ability to form stable bonds can be exploited in creating novel polymers with enhanced mechanical properties.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility | Moderate |
Mechanism of Action
The mechanism by which 2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine and related compounds:
*Calculated based on molecular formula.
Biological Activity
(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by an indene moiety linked to a glycine derivative. This structural feature may contribute to its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
Research indicates that (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, similar compounds with indene structures have shown significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 µM to 15 µM) .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. Compounds with similar structures have demonstrated the ability to reduce inflammation in vitro .
- Antimicrobial Properties : There is emerging evidence that (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine may exhibit antimicrobial activity against certain bacterial strains, although specific data on this compound are still limited .
The mechanisms underlying the biological activities of (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine are not fully elucidated. However, potential mechanisms include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It might affect key signaling pathways involved in inflammation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values between 10 µM - 15 µM | |
| Anti-inflammatory | Reduced levels of cytokines | |
| Antimicrobial | Activity against specific bacteria |
Case Study: Anticancer Activity
A study evaluating similar indene derivatives found that compounds with structural similarities to (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine exhibited significant cytotoxic effects on MCF7 breast cancer cells. The study reported an IC50 value of approximately 12 µM, indicating promising potential for further development as anticancer agents .
Case Study: Anti-inflammatory Effects
In vitro assays demonstrated that compounds related to (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine could significantly reduce the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests a possible therapeutic role in managing inflammatory diseases .
Q & A
Q. Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Mixed anhydride | 92–95 | ≥95 | 0°C, DCM solvent |
| DCC-NHS coupling | 85–90 | 90–93 | RT, DMAP catalyst |
| Direct condensation | 70–75 | 80–85 | Reflux, acetic acid |
Basic Question: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- IR spectroscopy : Identify C=O stretching (1650–1750 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) bands to confirm the Schiff base linkage .
- NMR (¹H/¹³C) : Detect proton environments (e.g., indenylidene protons at δ 6.5–8.0 ppm) and carbon signals for the glycine backbone .
- Elemental analysis : Verify C, H, N composition within ±0.3% of theoretical values.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.
Q. Table 2. Key Spectral Signatures
| Technique | Observed Data | Expected Range |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, CH=N) | δ 7.8–8.5 for imine protons |
| ¹³C NMR | δ 175.3 (C=O) | δ 170–180 for ketones |
| IR | 1675 cm⁻¹ (C=N stretch) | 1640–1690 cm⁻¹ |
Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR or missing IR bands) often arise from tautomerism or impurities. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish tautomeric forms (e.g., keto-enol equilibria) .
- X-ray crystallography : Resolve ambiguous geometries via single-crystal analysis.
- Computational modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or NMR chemical shifts (software: Gaussian, ORCA) .
- Cross-validation : Replicate synthesis under inert conditions to rule out oxidation/hydrolysis artifacts.
Advanced Question: What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
Long-term environmental studies should follow frameworks like Project INCHEMBIOL , which includes:
- Abiotic stability : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV/vis light exposure).
- Biotic degradation : Microbial assays using soil/water samples, monitored via LC-MS.
- Partitioning studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd).
Q. Table 3. Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis half-life | HPLC-UV at varying pH | Predict persistence in water |
| Photolytic rate | Solar simulator + GC-MS | Assess sunlight degradation |
| Microbial metabolism | ¹⁴C-labeled compound + SCAR assay | Quantify biodegradation pathways |
Advanced Question: How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Screen interactions with enzymes (e.g., oxidoreductases) using the compound’s 3D structure .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories.
- QSAR models : Corrate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data.
Basic Question: What protocols ensure stability during storage and handling?
Methodological Answer:
- Storage : –20°C under argon in amber vials to prevent oxidation .
- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Question: How can mechanistic studies elucidate its reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated glycine .
- Trapping experiments : Use electrophiles (e.g., methyl iodide) to isolate intermediates.
- In situ IR monitoring : Track imine bond formation/cleavage in real time.
Basic Question: What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use C18 columns (3.5 µm) with 0.1% TFA in water/acetonitrile gradients .
- LC-HRMS : Detect impurities at <0.1% levels via extracted ion chromatograms.
Advanced Question: How to design ecological risk assessments for this compound?
Methodological Answer:
- Tiered testing : Start with Daphnia magna acute toxicity (EC50), then proceed to chronic fish embryo assays .
- Probabilistic modeling : Use species sensitivity distributions (SSDs) to estimate PNEC (predicted no-effect concentration).
Advanced Question: What statistical frameworks address variability in experimental data?
Methodological Answer:
- Split-split plot designs : Assign factors (e.g., temperature, catalyst) to main plots, subplots, and sub-subplots to isolate variance sources .
- ANOVA with Tukey’s HSD : Compare means across ≥3 experimental groups.
- Bayesian hierarchical models : Incorporate prior data (e.g., historical synthesis yields) to refine parameter estimates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
